5-nitro-4aH-3,1-benzoxazine-2,4-dione
Description
5-Nitro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound featuring a benzoxazine core fused with a dione moiety and a nitro substituent at the 5-position. This structure imparts unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H4N2O5 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
5-nitro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4N2O5/c11-7-6-4(9-8(12)15-7)2-1-3-5(6)10(13)14/h1-3,6H |
InChI Key |
NWPBZKWPEKATAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-4aH-3,1-benzoxazine-2,4-dione typically involves the nitration of isatoic anhydride. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to ensure the selective nitration at the desired position on the benzoxazine ring .
Industrial Production Methods
Industrial production of 5-nitro-4aH-3,1-benzoxazine-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 5-amino-4aH-3,1-benzoxazine-2,4-dione.
Substitution: Formation of substituted benzoxazine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-nitro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Core Heterocycle and Substituent Positioning
- Thiazolidine-2,4-dione (): Features a five-membered ring with sulfur at position 1. Substituents at C-5 (e.g., 3-methoxybenzylidene in compound 1d ) significantly enhance lipoxygenase (LOX) inhibition (84.2%) compared to unmodified derivatives. The nitro group in 5-nitro-benzoxazine-dione may similarly enhance bioactivity through electronic effects .
- Benzimidazole-4,7-dione (): Contains a fused benzene-imidazole system. Substituents like 4-chlorophenyl (compound 6a ) influence solubility and crystallinity, suggesting that the nitro group in 5-nitro-benzoxazine-dione could affect its physical stability .
- Pyran-2,4-dione (): A six-membered oxygen-containing ring. C2-symmetrical bis-derivatives exhibit polar characteristics (dipole moment up to 6.23 D), highlighting how the benzoxazine core’s aromaticity might reduce polarity compared to pyran-diones .
Key Structural Differences
Nitro Group Incorporation
- Thiazolidine-2,4-diones (): Synthesized via Knoevenagel condensation, where nitrobenzylidene substituents are introduced at C-5. Similar strategies could apply to 5-nitro-benzoxazine-dione .
- Benzimidazole-diones (): Oxidative cyclization with hydrogen peroxide under reflux mirrors conditions that might stabilize nitro-containing intermediates in benzoxazine-dione synthesis .
Challenges and Innovations
Activity Profiles
- LOX Inhibition : Thiazolidine-2,4-diones with electron-withdrawing substituents (e.g., 1d ) achieve 84.2% inhibition, outperforming Trolox (62.3%). The nitro group in benzoxazine-dione may similarly enhance LOX targeting .
- Anti-Inflammatory Potential: Bis-oxadiazoles with nitro groups () show anti-inflammatory activity, implying that nitro-benzoxazine-dione’s aromatic core could synergize with nitro for similar effects .
- Safety Considerations : Thiazolidine-2,4-diones like Rosiglitazone faced safety issues, but C-5 modifications (e.g., SD-1 in ) reduced toxicity. The nitro group in benzoxazine-dione may require similar evaluation for cardiovascular or oncogenic risks .
Computational Predictions
- Docking Studies : Thiazolidine-2,4-diones interact with PPAR-γ via Gly283 and Leu270. The nitro group’s electronic effects in benzoxazine-dione could modulate similar interactions, warranting in silico validation .
Physical and Material Properties
- Crystallography: Pyran-2,4-diones () stabilize via H...H and O...H interactions. Benzoxazine-dione’s fused ring may favor π-stacking, altering crystal packing compared to non-aromatic diones .
- Dipole Moments : Pyran-dione 2a has a dipole moment of 6.23 D, while benzoxazine-dione’s aromaticity may reduce polarity, impacting solubility and formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
